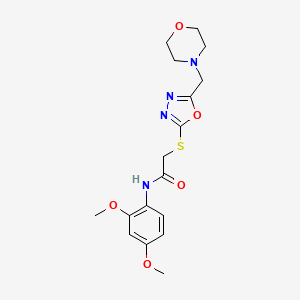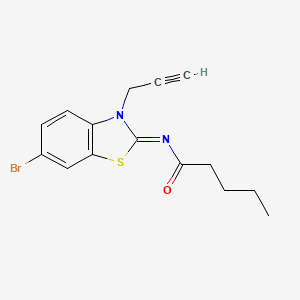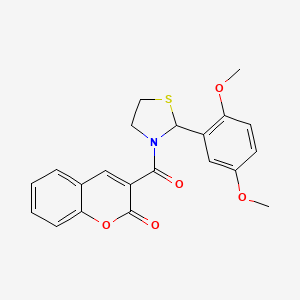
3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMTT and is a member of the thiazolidine-2,4-dione family.
Mécanisme D'action
The mechanism of action of DMTT is not fully understood. However, studies have shown that it exerts its anti-inflammatory and antioxidant activities through the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. It has also been found to activate certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DMTT has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. In addition, it has been found to improve glucose metabolism and reduce the levels of lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMTT in lab experiments is its potent anti-inflammatory and antioxidant activities. This makes it an ideal compound for studying the mechanisms involved in inflammation and oxidative stress. However, one of the limitations of using DMTT is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research on DMTT. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the identification of new applications for DMTT in the treatment of various diseases. Finally, further studies are needed to fully understand the mechanisms of action of DMTT and its potential side effects.
Conclusion:
In conclusion, 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its potent anti-inflammatory and antioxidant activities make it an ideal compound for studying the mechanisms involved in inflammation and oxidative stress. Further research is needed to fully understand the mechanisms of action of DMTT and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a complex process that involves several steps. The first step is the synthesis of 2,5-dimethoxybenzaldehyde, which is then reacted with thiosemicarbazide to form 2,5-dimethoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-hydroxyacetophenone to form the final product.
Applications De Recherche Scientifique
DMTT has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of medicinal chemistry. Studies have shown that DMTT exhibits significant anti-inflammatory and antioxidant activities. It has also been found to have potential applications in the treatment of diabetes, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-14-7-8-18(26-2)15(12-14)20-22(9-10-28-20)19(23)16-11-13-5-3-4-6-17(13)27-21(16)24/h3-8,11-12,20H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVBBOWPECEXKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)
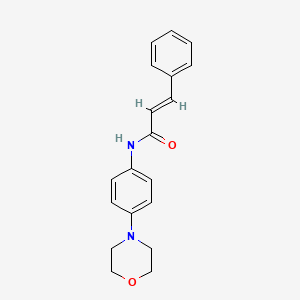
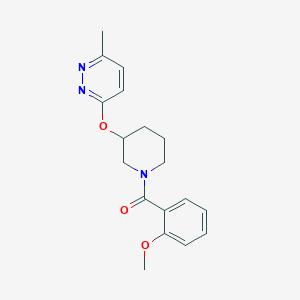
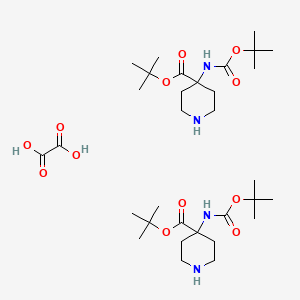
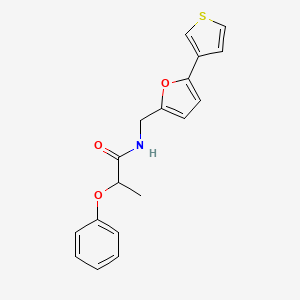
![N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2382948.png)
![2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2382949.png)

![2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2382953.png)
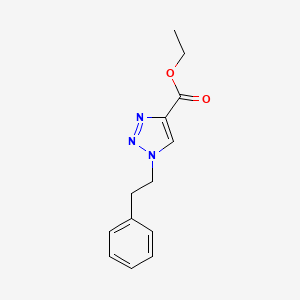
![N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride](/img/structure/B2382956.png)
